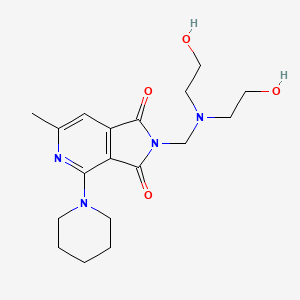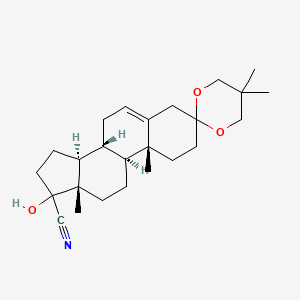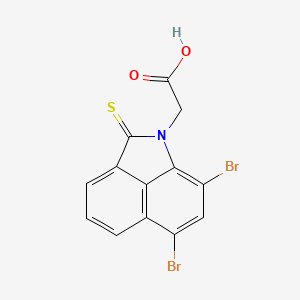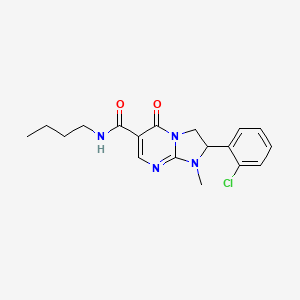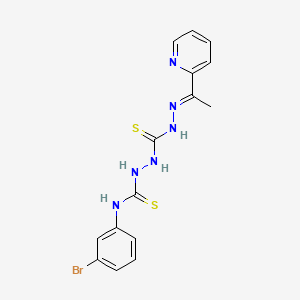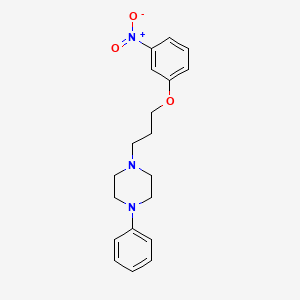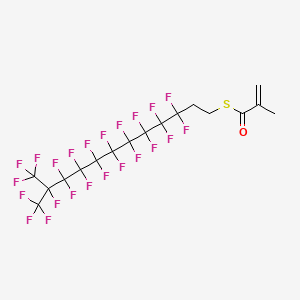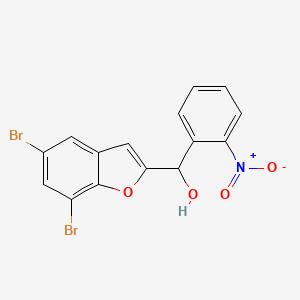
Cobalt, (ethanedioato(2-)-O,O')bis(3-methylbenzenamine)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- is a coordination compound that features cobalt as the central metal ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- typically involves the reaction of cobalt salts with ethanedioic acid (oxalic acid) and 3-methylbenzenamine (m-toluidine). The reaction is usually carried out in a solvent such as water or ethanol under controlled temperature and pH conditions to ensure the formation of the desired coordination complex .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced, often resulting in the formation of different cobalt species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH, and solvent environments .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state cobalt complexes, while substitution reactions can result in new coordination compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
Cobalt, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Cobalt, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- involves its ability to coordinate with various substrates and catalyze chemical reactions. The cobalt center can undergo changes in oxidation state, facilitating redox reactions. Additionally, the ligands can participate in interactions with other molecules, influencing the overall reactivity and stability of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt(II) acetylacetonate: Another cobalt coordination compound with different ligands.
Cobalt(III) chloride: A simple cobalt salt with different chemical properties.
Cobalt(II) nitrate: A cobalt salt used in various chemical applications.
Uniqueness
Cobalt, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity. The presence of ethanedioic acid and 3-methylbenzenamine ligands allows for specific interactions and applications that may not be achievable with other cobalt compounds .
Eigenschaften
CAS-Nummer |
80660-64-6 |
|---|---|
Molekularformel |
C16H18CoN2O4 |
Molekulargewicht |
361.26 g/mol |
IUPAC-Name |
cobalt(2+);3-methylaniline;oxalate |
InChI |
InChI=1S/2C7H9N.C2H2O4.Co/c2*1-6-3-2-4-7(8)5-6;3-1(4)2(5)6;/h2*2-5H,8H2,1H3;(H,3,4)(H,5,6);/q;;;+2/p-2 |
InChI-Schlüssel |
IVPNRODHUQIHPD-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=CC=C1)N.CC1=CC(=CC=C1)N.C(=O)(C(=O)[O-])[O-].[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12713993.png)
